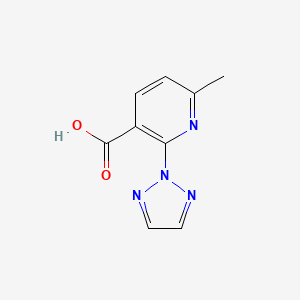

6-methyl-2-(triazol-2-yl)pyridine-3-carboxylic acid

Cat. No. B8503434

M. Wt: 204.19 g/mol

InChI Key: VNGUNPFSPAFWJG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09079911B2

Procedure details

To a 100 ml round bottom flask containing 2-chloro-6-methylnicotinic acid (3 g, 17.4 mmol), copper iodide (0.16 g, 0.5 mol %), and cesium carbonate (11.4 g, 35 mmol) was added a mixture of dioxane (20 mL) and H2O (0.1 ml, 5.25 mmol). Next triazole (2.03 mL, 35 mmol) and finally (R,R)-(−)-N,N′-dimethyl-1,2-cyclohexanediamine ligand (0.56 mL, 3.5 mmol) were added. The resulting clumpy yellow slurry was stirred until evenly dispersed. Upon heating to 100° C. the reaction mixture changed from a yellow slurry to pale green. As heating progressed the slurry became less thick and was stirred more easily. The light green slurry was stirred for 4 hr at 100° C. and left to stir at room temp overnight. At this point the reaction mixture appeared as a cobalt blue slurry which was then diluted with 20 mL ether and 20 mL H2O. The resulting solution was thoroughly stirred and transferred to a seperatory funnel then the RBF was subsequently rinsed with 20 mL ether and H2O each. The aqueous layer was separated from the organic layer and acidified to pH 1 with 6 mL conc. HCl. The now brown/lime green aqueous layer was extracted twice with EtOAc. The bright yellow organic layers were combined and dried with Na2SO4 and then conc. into a yellow powder under reduced pressure. To the yellow powder was added EtOAc to form a yellow slurry. The solids were filtered off and washed with EtOAc to give a very pale yield). The filtrate was conc. into a yellow solid and purified (FCC, 0-5% MeOH in DCM w/0.5% AcOH) to give the title product in a 20% yield. MS (ESI): mass calculated for C9H8N4O2, 204.18; m/z found 205.3 [M+H]+. 1H NMR (400 MHz, CD3OD): 8.21-8.18 (m, 1H), 7.98 (s, 2H), 7.51 (d, J=7.9 Hz, 1H), 2.64 (s, 3H).

Name

cesium carbonate

Quantity

11.4 g

Type

reactant

Reaction Step Two

Quantity

0.56 mL

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

Cl[C:2]1[N:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C(=O)([O-])[O-].[Cs+].[Cs+].[NH:18]1[CH:22]=[CH:21][N:20]=[N:19]1.CN[C@@H]1CCCC[C@H]1NC>CCOCC.O.[Cu](I)I.[Co].O1CCOCC1>[CH3:11][C:9]1[CH:8]=[CH:7][C:3]([C:4]([OH:6])=[O:5])=[C:2]([N:19]2[N:20]=[CH:21][CH:22]=[N:18]2)[N:10]=1 |f:1.2.3|

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

3 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C(=O)O)C=CC(=N1)C

|

|

Name

|

cesium carbonate

|

|

Quantity

|

11.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Cs+].[Cs+]

|

|

Name

|

|

|

Quantity

|

0.16 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu](I)I

|

Step Three

|

Name

|

|

|

Quantity

|

2.03 mL

|

|

Type

|

reactant

|

|

Smiles

|

N1N=NC=C1

|

|

Name

|

|

|

Quantity

|

0.56 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN[C@H]1[C@@H](CCCC1)NC

|

Step Four

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Co]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting clumpy yellow slurry was stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

until evenly dispersed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

As heating

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

was stirred more easily

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The light green slurry was stirred for 4 hr at 100° C.

|

|

Duration

|

4 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

left

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir at room temp overnight

|

|

Duration

|

8 (± 8) h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The resulting solution was thoroughly stirred

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

transferred to a seperatory funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

the RBF was subsequently rinsed with 20 mL ether and H2O each

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous layer was separated from the organic layer

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The now brown/lime green aqueous layer was extracted twice with EtOAc

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried with Na2SO4

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the yellow powder was added EtOAc

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form a yellow slurry

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solids were filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with EtOAc

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a very pale yield)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purified (FCC, 0-5% MeOH in DCM w/0.5% AcOH)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=NC(=C(C(=O)O)C=C1)N1N=CC=N1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 20% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |